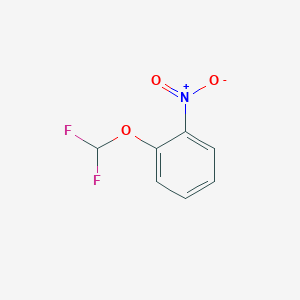

1-(二氟甲氧基)-2-硝基苯

描述

Synthesis Analysis

The synthesis of nitrobenzene derivatives typically involves nitration reactions or substitutions on pre-existing nitrobenzene frameworks. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized from 2-fluoro-1,4-dimethoxybenzene using nitric acid, yielding a 90% success rate . Similarly, 1,2-Dichloro-4-nitrobenzene was produced by chlorinating p-nitrochlorobenzene with KClO3-H2SO4 . These methods suggest that the synthesis of 1-(Difluoromethoxy)-2-nitrobenzene could potentially be achieved through similar nitration or substitution strategies.

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives is often confirmed using spectroscopic methods such as NMR, FT-IR, and X-ray crystallography. For instance, the structure of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was confirmed by X-ray crystallography . These techniques could be applied to determine the molecular structure of 1-(Difluoromethoxy)-2-nitrobenzene and to understand the influence of the difluoromethoxy group on the aromatic system.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives can be inferred from their molecular structure and substituents. For example, the presence of electron-withdrawing groups such as nitro or halogens typically affects the electron density of the benzene ring, which can influence properties like boiling point, melting point, and solubility. The steric hindrance of substituents, as seen in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, can also impact these properties .

科学研究应用

合成和化学反应

- 1-(二氟甲氧基)-2-硝基苯及其衍生物已被探索其在各种合成应用中的潜力。例如,一项研究描述了合成1-(2-溴乙氧基)-4-硝基苯,这是多非利特的中间体,多非利特是一种用于治疗心律失常的药物,表明了潜在的药用应用(Zhai Guang-xin, 2006)。

- 在电化学研究中,类似于1-(二氟甲氧基)-2-硝基苯结构的化合物,如1-(2-氯乙基)-2-硝基苯和1-(2-溴乙基)-2-硝基苯,在碳阴极上还原时显示出有趣的性质,产生化合物如1-硝基-2-乙烯基苯和1H-吲哚(Peng Du & D. Peters, 2010)。

作用机制

Target of Action

Compounds with similar structures have been found to interact with enzymes such as cathepsin s . Cathepsin S is a protease involved in the degradation of proteins, and its inhibition can lead to various biological effects .

Mode of Action

Similar compounds have been shown to inhibit enzymes like dihydrofolate reductase (dhfr) . DHFR inhibitors prevent the enzyme from converting dihydrofolate to tetrahydrofolate, a necessary component in the synthesis of nucleic acids. By inhibiting this process, these compounds can disrupt cell growth and proliferation .

Biochemical Pathways

If we consider its potential role as a dhfr inhibitor, it could impact the folate pathway, leading to a decrease in the synthesis of nucleic acids and proteins, thereby affecting cell growth and proliferation .

Pharmacokinetics

Similar compounds have been shown to have varying degrees of metabolism, mostly by the cytochrome p450 system . The bioavailability of such compounds would be influenced by factors such as their solubility, stability, and the presence of transporters.

Result of Action

If it acts as a dhfr inhibitor, it could lead to a decrease in the synthesis of nucleic acids and proteins, thereby affecting cell growth and proliferation .

属性

IUPAC Name |

1-(difluoromethoxy)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-7(9)13-6-4-2-1-3-5(6)10(11)12/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICWTNGFGCVEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371768 | |

| Record name | 1-(difluoromethoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Difluoromethoxy)-2-nitrobenzene | |

CAS RN |

22225-77-0 | |

| Record name | 1-(difluoromethoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

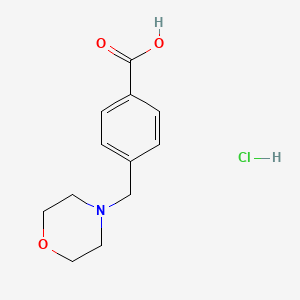

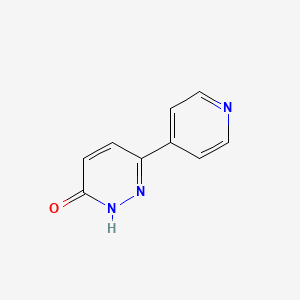

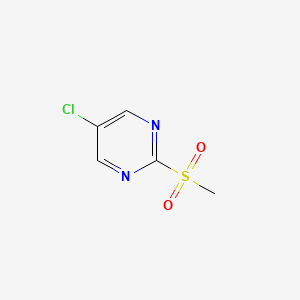

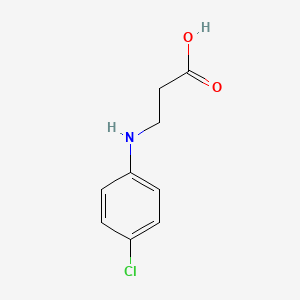

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one](/img/structure/B1301569.png)